molecular formula C11H8FNO3 B1308959 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid CAS No. 1736-20-5

3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid

Cat. No. B1308959
CAS RN: 1736-20-5
M. Wt: 221.18 g/mol
InChI Key: ZSDKQOQGZGDHNC-UHFFFAOYSA-N
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Description

The compound is a derivative of isoxazole, which is a five-membered ring compound with three carbon atoms and two nitrogen atoms . The “2-Fluoro-phenyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms, akin to benzene) with a fluorine atom attached. The “5-methyl” indicates a methyl group (CH3) attached to the fifth carbon of the isoxazole ring. The “4-carboxylic acid” part suggests a carboxylic acid group (COOH) attached to the fourth carbon of the isoxazole ring .

Scientific Research Applications

Antitumor Activity

3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid and its derivatives have shown promising results in antitumor activities. Research indicates that certain isoxazolylcarbamides, derived from similar isoxazole compounds, exhibit high antitumor activity and can enhance the effect of cytostatic drugs used in medical practice (Potkin et al., 2014).

Tautomerism Studies

The study of tautomerism in compounds with five-membered rings, including isoxazoles, is crucial for understanding their chemical properties. Research on 5-hydroxyisoxazoles, closely related to 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid, reveals insights into their structure and basicity, which are important for their application in various fields (Boulton & Katritzky, 1961).

Synthesis and Reactivity

The synthesis and reactivity of isoxazole compounds, including those similar to 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid, are of significant interest in scientific research. These compounds serve as crucial intermediates in the synthesis of pharmacologically active isoxazoles (Vitale & Scilimati, 2013).

Enzymatic Hydrolysis Studies

Research involving enzymatic hydrolysis of racemic isoxazolinecarboxylates, closely related to the isoxazole derivatives, offers insights into producing enantiopure β-aminoalcohols and related structures, which have significant implications in various biochemical applications (Yang, Hayden & Griengl, 1994).

Isoxazole-4-carboxylic Acid Derivatives Synthesis

The synthesis of isoxazole-4-carboxylic acid derivatives, a category that includes compounds like 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid, is a critical area of research. The synthesis process, using isoxazole-isoxazole isomerization, offers novel pathways for developing these compounds (Serebryannikova, Galenko, Novikov & Khlebnikov, 2019).

properties

IUPAC Name

3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO3/c1-6-9(11(14)15)10(13-16-6)7-4-2-3-5-8(7)12/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDKQOQGZGDHNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424363
Record name 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid

CAS RN

1736-20-5
Record name 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-methoxycarbonyl-5-methyl-3-(2-fluorophenyl)isoxazole (2.20 g, 8.84 mmol), MeOH (25 ml), and 2N NaOH (8.8 ml) was heated at 50° C. overnight (19 h). The reaction was cooled to room temperature, diluted with H2O, and acidified (2N HCl) to less than pH 3. The mixture was extracted with EtOAc (twice) and the combined extracts were washed (brine), dried (MgSO4), filtered, and concentrated to give the title compound (1.88 g, 96%). This material was used without further purification.
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
8.8 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
96%

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